

AF 555 NHS Ester: A Technical Guide to Labeling and Characterization

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Compound of Interest

Compound Name: AF 555 NHS ester

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This guide provides an in-depth overview of the photophysical properties, labeling protocols, and characterization methods for **AF 555 NHS ester**, a widely used fluorescent dye in biological research. AF 555 is a bright, photostable, and hydrophilic orange-red fluorescent dye.^{[1][2][3]} Its N-hydroxysuccinimidyl (NHS) ester functional group makes it a popular choice for covalently labeling primary amines on proteins, amine-modified oligonucleotides, and other molecules.^{[1][2][3][4]}

Core Photophysical and Chemical Properties

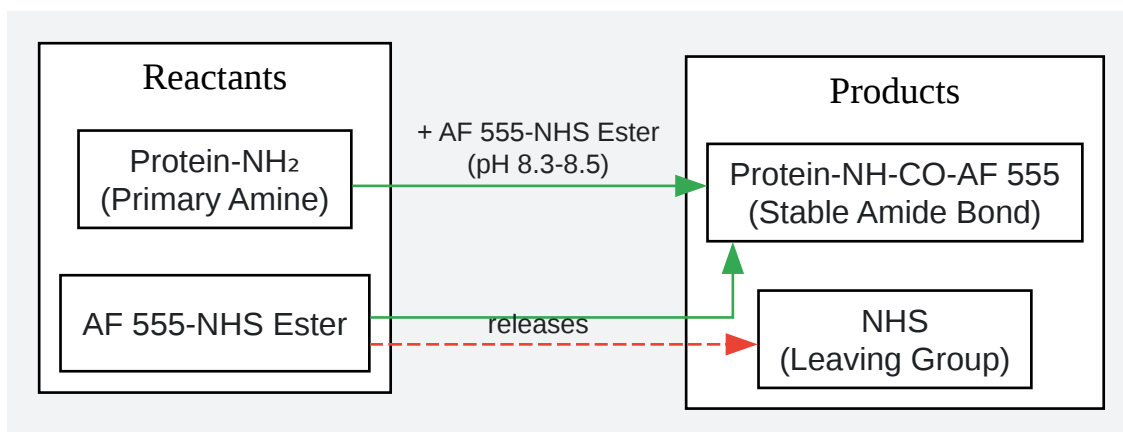
AF 555 is spectrally similar to other common dyes like Cy3 and tetramethylrhodamine (TAMRA), making it a suitable alternative.^{[2][5][6][7]} A key advantage of AF 555 is that it can be conjugated to proteins at high molar ratios with minimal self-quenching, which results in brighter conjugates and more sensitive detection.^{[6][8][9]} The dye's fluorescence is also stable across a wide pH range, from pH 4 to 10.^{[3][8][9]}

The quantitative photophysical and chemical properties of **AF 555 NHS Ester** are summarized in the table below.

| Property | Value | Source |
|---|---|-----------------|
| Excitation Maximum (λ_{ex}) | 555 nm | [8][10][11] |
| Emission Maximum (λ_{em}) | 565 - 572 nm | [8][11][12][13] |
| Molar Extinction Coefficient (ϵ) | $\sim 150,000 \text{ cm}^{-1}\text{M}^{-1}$ | [5][10][11] |
| Fluorescence Quantum Yield (QY) | ~ 0.10 | [7][14] |
| Molecular Weight | $\sim 1000 - 1250 \text{ g/mol}$ | [5][13] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) Ester | [3][5] |
| Target Functional Group | Primary Amines ($-\text{NH}_2$) | [1][4] |
| Recommended Reaction pH | 8.0 - 9.0 | [4][8][15] |

Reaction Mechanism and Experimental Workflow

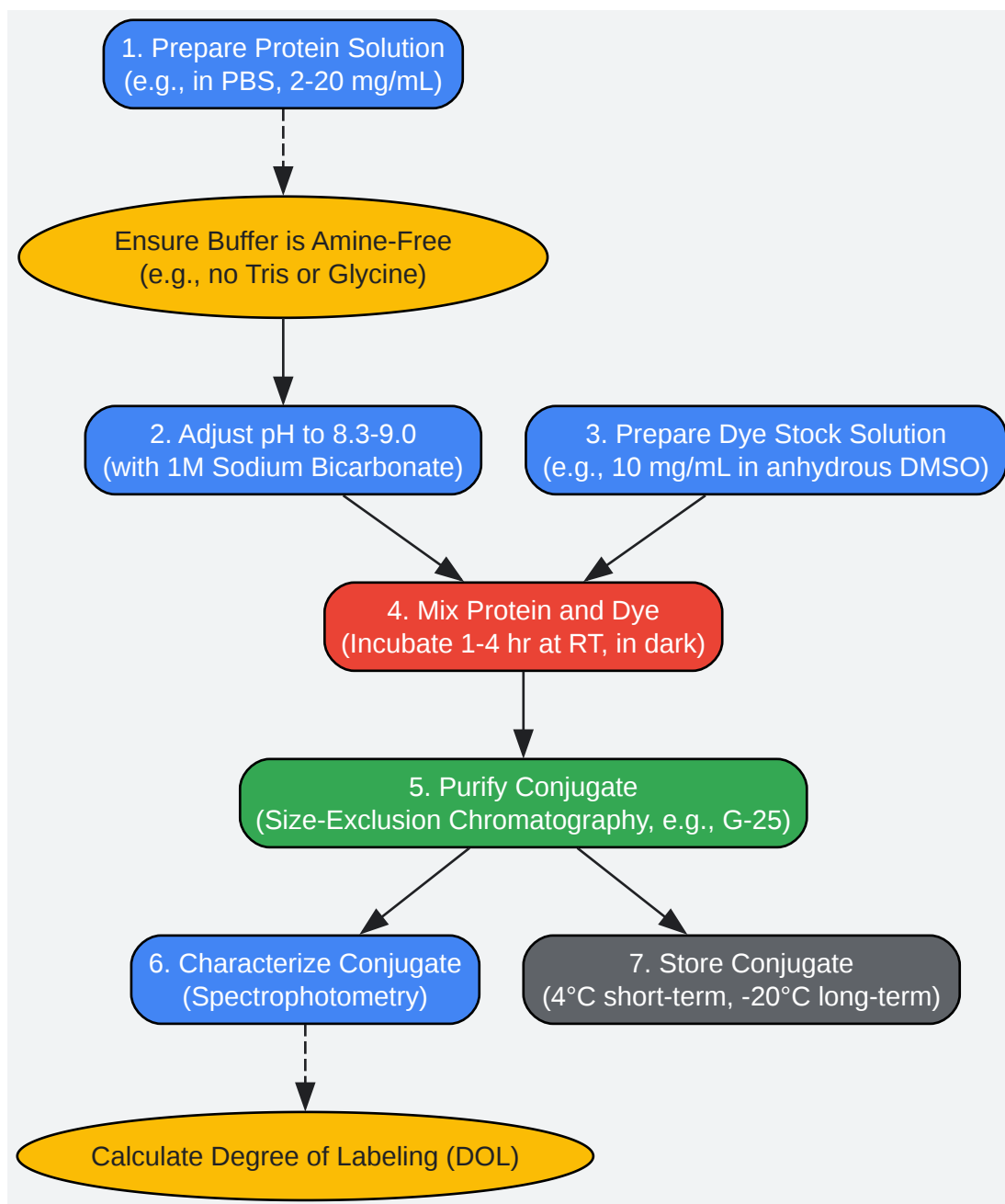
The NHS ester moiety reacts efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable, covalent amide bond.[8][15] This reaction is highly dependent on pH, with an optimal range of 8.3-8.5.[4] At lower pH values, the amine groups are protonated and less reactive, while at higher pH, the NHS ester is susceptible to hydrolysis, which reduces labeling efficiency.[4]



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Figure 1. Reaction of **AF 555 NHS ester** with a primary amine.

A typical experimental workflow for protein labeling involves preparing the protein and dye, running the conjugation reaction, purifying the conjugate, and finally, characterizing the product.



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Figure 2. General workflow for protein labeling with **AF 555 NHS ester**.

Experimental Protocols

The following sections provide detailed methodologies for protein labeling and characterization.

Protocol 1: Protein Labeling with AF 555 NHS Ester

This protocol is a generalized procedure adapted from multiple sources and is optimized for labeling Immunoglobulin G (IgG) antibodies, but can be adjusted for other proteins.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

A. Reagent Preparation:

- Protein Solution:
 - Prepare a solution of the protein to be labeled at a concentration of 2-20 mg/mL.[\[15\]](#)
 - The protein must be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS). Buffers containing Tris or glycine will compete for reaction with the NHS ester and must be removed by dialysis or buffer exchange.
- Reaction Buffer:
 - Prepare a 1 M sodium bicarbonate solution (pH ~9.0) for pH adjustment.
- Dye Stock Solution:
 - Dissolve the **AF 555 NHS ester** in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a concentration of 10 mg/mL.[\[16\]](#)[\[17\]](#) This should be done immediately before use.

B. Conjugation Reaction:

- Add the 1 M sodium bicarbonate solution to the protein solution to achieve a final concentration of 0.1 M, which will raise the pH to the optimal range of 8.3-9.0.[\[15\]](#)[\[17\]](#)
- Add the calculated amount of the **AF 555 NHS ester** stock solution to the protein solution while gently stirring. The molar ratio of dye to protein typically ranges from 5:1 to 20:1 to achieve an optimal degree of labeling.[\[17\]](#)

- Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[15]
Gentle stirring or rotation is recommended during incubation.[17]

C. Purification:

- Prepare a size-exclusion chromatography column (e.g., Sephadex G-25 or BioGel P-6) equilibrated with PBS (pH 7.2-7.4).[16][17][18]
- Apply the reaction mixture to the top of the column.
- Elute the conjugate with PBS. The labeled protein will be in the first colored fractions to elute from the column, while the smaller, unreacted dye molecules will be retained longer.
- Collect the fractions containing the purified protein conjugate and combine them.[16]

Protocol 2: Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring experimental reproducibility.[10][19] The DOL can be determined using spectrophotometry.[10]

A. Spectrophotometric Measurement:

- Measure the absorbance of the purified protein conjugate solution at 280 nm (A_{280}) and at the absorbance maximum of the dye, ~555 nm (A_{555}), using a 1 cm pathlength cuvette.[19]
- The solution may need to be diluted to ensure the absorbance readings are within the linear range of the spectrophotometer (typically < 2.0).[19]

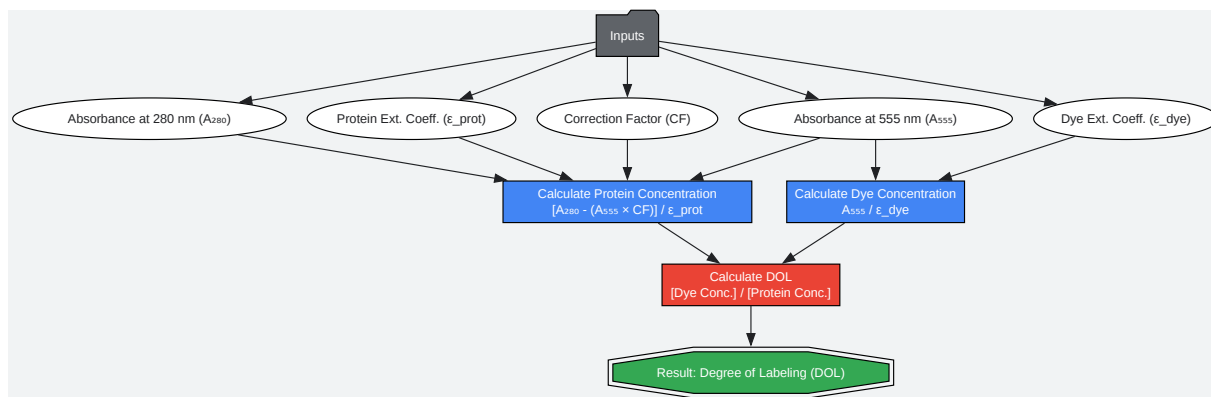
B. Calculation:

A correction factor (CF) is required because the dye also absorbs light at 280 nm.[19] For Alexa Fluor 555, this value is approximately 0.08.[10]

- Calculate the molar concentration of the protein:
 - Protein Conc. (M) = $[A_{280} - (A_{555} \times CF)] / \epsilon_{\text{protein}}$

- Where:
 - A_{280} is the absorbance of the conjugate at 280 nm.
 - A_{555} is the absorbance of the conjugate at 555 nm.
 - CF is the correction factor (0.08 for AF 555).[10]
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm (e.g., $\sim 203,000 \text{ M}^{-1}\text{cm}^{-1}$ for a typical IgG).
- Calculate the molar concentration of the dye:
 - Dye Conc. (M) = $A_{555} / \epsilon_{\text{dye}}$
 - Where:
 - ϵ_{dye} is the molar extinction coefficient of AF 555 at 555 nm ($\sim 150,000 \text{ M}^{-1}\text{cm}^{-1}$).[10]
- Calculate the Degree of Labeling (DOL):
 - $\text{DOL} = \text{Dye Conc. (M)} / \text{Protein Conc. (M)}$

For most antibodies, an optimal DOL is between 2 and 10.[17]



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Figure 3. Logical flow for calculating the Degree of Labeling (DOL).

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